7-Chloro-3-methylthieno[2,3-C]pyridine

Antileishmanial Scaffold selectivity Thienopyridine SAR

7-Chloro-3-methylthieno[2,3-C]pyridine (CAS 209287-21-8, MFCD11215544) is a fused bicyclic heteroaromatic building block belonging to the thieno[2,3-c]pyridine isomer family. This scaffold acts as an ATP-mimetic kinase inhibitor hinge-binder motif, making it a privileged starting point for medicinal chemistry programs targeting kinases such as GRK2, COT (MAP3K8), and CHK1.

Molecular Formula C8H6ClNS
Molecular Weight 183.65
CAS No. 209287-21-8
Cat. No. B2498006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-methylthieno[2,3-C]pyridine
CAS209287-21-8
Molecular FormulaC8H6ClNS
Molecular Weight183.65
Structural Identifiers
SMILESCC1=CSC2=C1C=CN=C2Cl
InChIInChI=1S/C8H6ClNS/c1-5-4-11-7-6(5)2-3-10-8(7)9/h2-4H,1H3
InChIKeyJLHSWJPUDDAHMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 7-Chloro-3-methylthieno[2,3-C]pyridine (CAS 209287-21-8) is a Critical Procurement Priority for Kinase-Driven Drug Discovery Programs


7-Chloro-3-methylthieno[2,3-C]pyridine (CAS 209287-21-8, MFCD11215544) is a fused bicyclic heteroaromatic building block belonging to the thieno[2,3-c]pyridine isomer family [1]. This scaffold acts as an ATP-mimetic kinase inhibitor hinge-binder motif, making it a privileged starting point for medicinal chemistry programs targeting kinases such as GRK2, COT (MAP3K8), and CHK1 [2]. The compound presents a chlorine atom at the 7-position of the pyridine ring and a methyl group at the 3-position of the thiophene ring, providing a versatile synthetic handle for nucleophilic aromatic substitution (SNAr) derivatization at C7 . With a molecular weight of 183.66 g/mol and a predicted pKa of -0.12±0.40 for the pyridine nitrogen, this intermediate offers favorable physicochemical properties for fragment-based and structure-guided lead optimization .

Why 7-Chloro-3-methylthieno[2,3-C]pyridine Cannot Be Replaced by Other Thienopyridine Isomers in Medicinal Chemistry Pipelines


Thienopyridines exist as six distinct isomeric annulation modes—thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, thieno[2,3-c]pyridine, thieno[3,2-c]pyridine, thieno[3,4-b]pyridine, and thieno[3,4-c]pyridine—each presenting fundamentally different hydrogen-bonding geometries, hinge-binding orientations, and biological target engagement profiles [1]. Direct experimental evidence demonstrates that thieno[2,3-b]pyridine derivatives are entirely inactive (IC₅₀ > 10 μM) against multiple Leishmania species, whereas the corresponding thieno[2,3-c]pyridine regioisomers exhibit potent sub-micromolar activity under identical assay conditions [2]. Furthermore, the 7-chloro substituent on the [2,3-c] scaffold is essential for derivatization; moving the chlorine to a different position (e.g., 4-chloro) or switching to the [3,2-b] ring fusion alters the electrophilic character, SNAr reactivity, and downstream structure–activity relationships (SAR) irreversibly . Generic substitution with any other thienopyridine isomer therefore risks complete loss of target engagement and synthetic utility.

Quantitative Differentiation Evidence for 7-Chloro-3-methylthieno[2,3-C]pyridine Against Closest Analogs and Isomeric Scaffolds


Scaffold Regiochemistry Directly Determines Antileishmanial Activity: Thieno[2,3-c]pyridine > Thieno[2,3-b]pyridine

In a direct head-to-head comparison, N-Boc-thieno[2,3-c]pyridine derivatives (series 2a–i) exhibited antipromastigote IC₅₀ values below 10 μM against Leishmania amazonensis, L. braziliensis, and L. infantum, whereas the entire N-Boc-thieno[2,3-b]pyridine series (1a–f) was uniformly inactive (IC₅₀ > 10 μM) across all three species [1]. The most potent thieno[2,3-c]pyridine analog (compound 3f) achieved amastigote IC₅₀ values of 0.83–1.13 μM, comparable to amphotericin B but with a 250-fold higher selectivity index (SI) relative to RAW 264.7 macrophages [2]. This result unequivocally demonstrates that the [2,3-c] ring fusion is necessary for biological activity in this therapeutic context, and that the [2,3-b] isomer—often used as a cheaper substitute—is functionally inert.

Antileishmanial Scaffold selectivity Thienopyridine SAR

GRK2 Kinase Inhibition Validated by X-Ray Co-Crystal Structures of Thieno[2,3-c]pyridine-Derived Inhibitors

Two independent X-ray co-crystal structures of thieno[2,3-c]pyridine-based inhibitors bound to GRK2 (PDB: 7PWD) have been solved, confirming the scaffold's ability to form canonical hydrogen-bonding interactions with the kinase hinge region [1]. A representative thieno[2,3-c]pyridine derivative demonstrated GRK2 IC₅₀ = 140 nM and ROCK2 IC₅₀ = 260 nM, with selectivity over PKCα [2]. By contrast, no X-ray structures of thieno[2,3-b]pyridine or thieno[3,2-b]pyridine derivatives co-crystallized with GRK2 have been deposited in the PDB, underscoring the unique suitability of the [2,3-c] isomer for structure-based drug design (SBDD) [3]. The synthesis study explicitly notes that the limited availability of thieno[2,3-c]pyridine building blocks has historically restricted its use, making the procurement of 7-Chloro-3-methylthieno[2,3-C]pyridine a gate-keeping event for GRK2 inhibitor programs [1].

GRK2 X-ray crystallography Kinase hinge binder

COT Kinase (MAP3K8) Inhibition: Thieno[2,3-c]pyridine Series Delivers Potent, Cellularly Active Inhibitors Validated in TNF-α Production Assays

A high-throughput screening campaign at Abbott Laboratories identified 2,4-disubstituted thieno[2,3-c]pyridines as a novel chemotype for COT (MAP3K8) kinase inhibition . The lead series demonstrated IC₅₀ values as low as 140 nM in a COT direct HTRF enzymatic assay, with confirmed cellular activity measured by suppression of TNF-α production in human whole blood [1]. By comparison, thieno[3,2-b]pyridine-based Src kinase inhibitors operate through an entirely different target mechanism (VEGFR2/Src inhibition) and do not engage COT kinase . This target specificity is a direct consequence of the [2,3-c] annulation geometry, which orients the 2- and 4-substituents into distinct kinase binding pockets inaccessible to the [3,2-b] or [2,3-b] topologies.

COT kinase MAP3K8 TNF-alpha Anti-inflammatory

CHK1 Kinase Inhibition: Thieno[2,3-c]pyridine Template Achieves Single-Digit Nanomolar Potency, Validated by Structural Biology

A series of CHK1 inhibitors built on the thienopyridine template demonstrated single-digit nanomolar potency, with compounds achieving IC₅₀ values of 2.33–6.23 nM in enzymatic assays [1]. Co-crystal structures confirm that the thieno[2,3-c]pyridine core maintains critical hydrogen-bonding interactions with the CHK1 hinge region and a conserved water molecule in the ATP-binding site—a binding mode that cannot be replicated by the thieno[3,2-c]pyridine isomer due to altered nitrogen positioning [2]. In contrast, thieno[3,2-c]pyridine-7-carboxamide derivatives (e.g., CHK1-IN-2) achieve only IC₅₀ ≈ 6 nM after extensive optimization, while the [2,3-c] scaffold achieves comparable or superior potency with fewer synthetic steps .

CHK1 Checkpoint kinase Cancer therapeutics DNA damage response

Synthetic Tractability: 7-Chloro Substituent Enables Regioselective SNAr Derivatization Unavailable to Non-Halogenated or Differently Halogenated Analogs

The chlorine atom at position 7 of the pyridine ring in 7-Chloro-3-methylthieno[2,3-C]pyridine is activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing pyridine nitrogen at position 1, enabling regioselective displacement with amines, thiols, alkoxides, and carbon nucleophiles . This reactivity profile is distinct from the 7-chloro substituent in thieno[3,2-b]pyridine, where the chlorine is positioned para to the ring-junction sulfur, altering its electrophilicity and leading to different reaction kinetics and regiochemical outcomes [1]. In the VEGFR2 inhibitor synthesis literature, 7-chlorothieno[3,2-b]pyridine undergoes SNAr with thiophenols to yield 7-arylthioethers in good to high yields (65–92%), but the resulting products target VEGFR2/Src rather than COT/GRK2/CHK1, demonstrating that identical synthetic handles on different isomeric cores lead to divergent biological outcomes [2].

SNAr reactivity Synthetic intermediate Parallel synthesis Lead optimization

Patent Landscape Confirms [2,3-c] Scaffold Exclusivity Across Anti-Inflammatory, Cardiovascular, and Oncology Therapeutic Areas

Patent analysis reveals that thieno[2,3-c]pyridine derivatives have been claimed for distinct therapeutic indications not overlapping with those of other thienopyridine isomers. IL49702A claims thieno[2,3-c]pyridine derivatives as analgesic, anti-inflammatory, anti-thrombotic, and anti-arrhythmic agents [1]. WO2006/106326 claims substituted heterocycles including thieno[2,3-c]pyridine as CHK1, PDK1, and PAK inhibitors [2]. Meanwhile, thieno[3,2-b]pyridine patents predominantly claim VEGFR2 and Src kinase inhibition, and thieno[2,3-b]pyridine intellectual property focuses on phospholipase C (PI-PLC) and HCV targets [3]. This therapeutic area bifurcation is a direct consequence of the isomer-specific hinge-binding geometry and is not interchangeable.

Patent landscape Intellectual property Kinase inhibitor Therapeutic differentiation

Highest-Impact Procurement Scenarios for 7-Chloro-3-methylthieno[2,3-C]pyridine Supported by Quantitative Evidence


COT Kinase (MAP3K8) Inhibitor Lead Optimization for Rheumatoid Arthritis and Autoimmune Disease

Use 7-Chloro-3-methylthieno[2,3-C]pyridine as the synthetic starting point for generating 2,4-disubstituted thieno[2,3-c]pyridine libraries targeting COT kinase. The scaffold has demonstrated enzymatic IC₅₀ = 140 nM and confirmed cellular TNF-α suppression, making it the only validated thienopyridine isomer for this target . Derivatize the C7-Cl position via SNAr with amines or alkoxides to explore the 2- and 4-position SAR described in the Abbott Laboratories COT inhibitor series [1].

GRK2 Inhibitor Development for Heart Failure Using Structure-Based Drug Design

Employ 7-Chloro-3-methylthieno[2,3-C]pyridine as the core building block for GRK2 inhibitor synthesis, leveraging the available PDB 7PWD co-crystal structure for rational design . The scaffold achieves GRK2 IC₅₀ = 140 nM with high ligand efficiency, and the 7-Cl handle enables rapid analog generation for optimizing potency, selectivity over ROCK2 (currently 1.9-fold), and pharmacokinetic properties [1]. The Monatshefte für Chemie 2022 study explicitly states that the limited availability of thieno[2,3-c]pyridine building blocks has historically restricted progress in this area [2].

CHK1 Inhibitor Discovery for DNA Damage Response Potentiation in Oncology

Deploy 7-Chloro-3-methylthieno[2,3-C]pyridine for synthesizing CHK1 inhibitors that maintain the critical hinge hydrogen-bond and conserved water interactions confirmed by X-ray crystallography . Derivatives based on this scaffold achieve single-digit nanomolar CHK1 IC₅₀ values (2.33–6.23 nM) and demonstrate synergistic cell-killing effects with DNA-damaging agents such as melphalan [1]. The 7-Cl position serves as the diversification point for introducing substituents that access the ribose pocket and solvent-exposed region of the CHK1 ATP-binding site.

Antileishmanial Lead Discovery Targeting Neglected Tropical Diseases

Use 7-Chloro-3-methylthieno[2,3-C]pyridine to synthesize N-substituted thieno[2,3-c]pyridine derivatives for antileishmanial screening. The [2,3-c] scaffold is the only thienopyridine isomer with confirmed activity (IC₅₀ < 10 μM) against multiple Leishmania species, while the [2,3-b] isomer is entirely inactive . Lead compound 3f (derived from this scaffold) achieved amastigote IC₅₀ = 0.83–1.13 μM with a 250-fold selectivity index over host macrophages and low in vivo toxicity (LD₅₀ = 2000 mg/kg), validating the scaffold's suitability for neglected disease drug discovery [1].

Quote Request

Request a Quote for 7-Chloro-3-methylthieno[2,3-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.